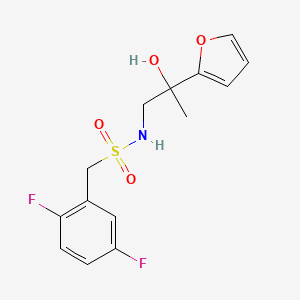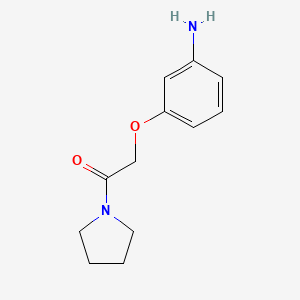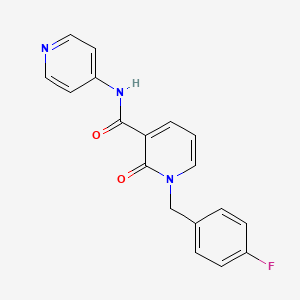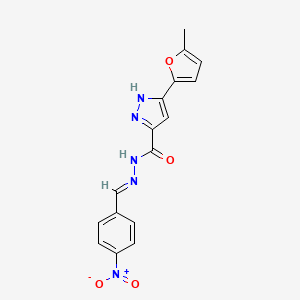
1-(2,5-difluorophenyl)-N-(2-(furan-2-yl)-2-hydroxypropyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-difluorophenyl)-N-(2-(furan-2-yl)-2-hydroxypropyl)methanesulfonamide is a chemical compound that has gained significant importance in scientific research. It is commonly referred to as 'DFPM' and has been extensively studied for its potential use in various fields of research. DFPM is a sulfonamide derivative that has shown promising results in the treatment of several diseases. In
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Research on similar compounds, such as those involving fluorophenyl groups and methanesulfonamide structures, highlights advanced synthetic strategies and the detailed analysis of molecular structures. For instance, studies on the synthesis and crystal structure of fluorinated compounds reveal the importance of specific synthetic routes in achieving desired molecular architectures and the role of intermolecular hydrogen bonds in defining crystal structures (Shi-Juan Li, Daniel Y. Shen, & Chao-Zhi Zhang, 2015). Such research underpins the development of new materials with potential applications in areas like polymer science and materials engineering.
Chemoselective Reagents
The development of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides showcases the creation of chemoselective reagents, which are crucial for specific and efficient chemical transformations (K. Kondo, Erika Sekimoto, J. Nakao, & Y. Murakami, 2000). This research is vital for pharmaceutical synthesis, materials science, and the development of various organic compounds.
Catalytic Processes and Hydrogenation
The asymmetric hydrogenation of alpha-hydroxy ketones, facilitated by complexes such as Cp*Ir(OTf)(MsDPEN), demonstrates the compound's role in achieving high enantioselectivity in hydrogenation reactions (T. Ohkuma, Noriyuki Utsumi, Masahito Watanabe, K. Tsutsumi, N. Arai, & K. Murata, 2007). Such catalytic processes are fundamental in the synthesis of chiral molecules, with significant implications for the pharmaceutical industry and synthetic organic chemistry.
Fluorescent Materials
Research into the synthesis and photophysical properties of compounds with methanesulfonamido groups and their application in excited-state intramolecular proton transfer highlights the potential of these molecules in developing fluorescent materials (J. Kauffman & G. S. Bajwa, 1993). These materials can be used in sensors, imaging, and as wavelength shifters, demonstrating the compound's versatility in various scientific and technological applications.
Propiedades
IUPAC Name |
1-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO4S/c1-14(18,13-3-2-6-21-13)9-17-22(19,20)8-10-7-11(15)4-5-12(10)16/h2-7,17-18H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVZHFGFBMKLLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)CC1=C(C=CC(=C1)F)F)(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2943531.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2,4-dibromophenyl)amino)formamide](/img/structure/B2943532.png)
![6-(phenylsulfonyl)-5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone](/img/structure/B2943534.png)

![(E)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2943541.png)
![N-[2-chloro-4-(methoxymethyl)-6-methylquinolin-7-yl]-2,2,2-trifluoroacetamide](/img/structure/B2943542.png)

![2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2943545.png)
![3-Methyl-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2943546.png)
![N-(2-(6-(butylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2943547.png)
![3-[2,4-dioxo-1-[(4-oxo-2-pyrido[1,2-a]pyrimidinyl)methyl]-3-quinazolinyl]-N-(2-furanylmethyl)propanamide](/img/structure/B2943549.png)

![N-(2-(6-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2943553.png)
